molecular formula C16H19NO B1328180 2-[3-(Tert-butyl)phenoxy]aniline CAS No. 917246-32-3

2-[3-(Tert-butyl)phenoxy]aniline

Cat. No.: B1328180
CAS No.: 917246-32-3
M. Wt: 241.33 g/mol
InChI Key: HRVBIEDGMMFZHG-UHFFFAOYSA-N
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Description

Contextualization within Substituted Diarylether-Aniline Chemistry

Substituted diaryl ether anilines are a class of organic compounds characterized by two aryl rings linked by an oxygen atom, with an amine group substituted on one of the rings. The specific nature and position of substituents on the aromatic rings can significantly influence the molecule's physical and chemical properties.

The general structure allows for a high degree of modularity, where different substituents can be introduced to fine-tune electronic and steric properties. This has made diaryl ether-based structures valuable in materials science and medicinal chemistry. The synthesis of these scaffolds has been a significant area of research, with methods like the Ullmann condensation and Buchwald-Hartwig amination being cornerstone reactions for the formation of the crucial C-O and C-N bonds. atiracing.com

Significance of Phenoxy-Aniline Scaffolds in Modern Organic Synthesis

The phenoxy-aniline scaffold is a privileged structure in organic synthesis due to its presence in a variety of biologically active compounds and functional materials. The aniline (B41778) portion offers a versatile handle for a wide range of chemical transformations, including diazotization, acylation, and alkylation, allowing for its incorporation into larger, more complex molecules. ambeed.com Arylamines are highly reactive toward electrophilic aromatic substitution, which can be modulated by protecting the amino group. ambeed.com

The diaryl ether linkage, while generally stable, imparts a degree of conformational flexibility. This combination of a reactive amino group and a flexible, bulky diaryl ether backbone makes phenoxy-aniline derivatives attractive targets for synthetic chemists. The development of palladium-catalyzed cross-coupling reactions has been particularly transformative, enabling the efficient construction of these C-N bonds under milder conditions than traditional methods. bldpharm.com

Overview of Research Trajectories for Related Chemical Entities

Research involving diaryl ether and aniline-containing compounds is continually evolving. Key areas of investigation include the development of more efficient and sustainable catalytic systems for their synthesis. For instance, modern variations of the Ullmann-type synthesis of diaryl ethers utilize copper catalysts with specific ligands to achieve high yields under milder conditions, tolerating a wide range of functional groups.

Furthermore, the Buchwald-Hartwig amination reaction has become a central tool for the synthesis of arylamines from aryl halides. Research in this area focuses on creating more active and stable palladium-phosphine catalysts that can couple a broader range of amines and aryl halides with greater efficiency and functional group tolerance. atiracing.com The application of these advanced synthetic methods is crucial for accessing complex molecules like 2-[3-(Tert-butyl)phenoxy]aniline and its derivatives for potential use in developing new materials or pharmacologically active agents.

Chemical and Physical Properties

Below are the known properties for this compound.

PropertyValue
CAS Number 917246-32-3
Molecular Formula C16H19NO
Molecular Weight 241.33 g/mol

Data sourced from publicly available chemical supplier information.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(3-tert-butylphenoxy)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19NO/c1-16(2,3)12-7-6-8-13(11-12)18-15-10-5-4-9-14(15)17/h4-11H,17H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRVBIEDGMMFZHG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=CC=C1)OC2=CC=CC=C2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 2 3 Tert Butyl Phenoxy Aniline and Its Derivatives

Strategic Approaches to Diarylether Formation in Aniline (B41778) Contexts

The formation of the diaryl ether bond is a critical step in the synthesis of 2-[3-(tert-butyl)phenoxy]aniline. This can be achieved through several methods, primarily involving nucleophilic aromatic substitution or transition metal-catalyzed cross-coupling reactions.

Nucleophilic Aromatic Substitution (SNAr) Strategies for Phenoxy Bond Construction

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction for forming aryl-heteroatom bonds. masterorganicchemistry.com In the context of synthesizing diaryl ethers, this reaction involves the attack of a phenoxide nucleophile on an activated aryl halide. For the synthesis of this compound, this would typically involve the reaction of a suitably substituted phenoxide with an ortho-substituted nitrobenzene (B124822) or other aniline precursor bearing a good leaving group.

The SNAr mechanism proceeds through a Meisenheimer complex, a negatively charged intermediate. diva-portal.org The reaction is facilitated by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group on the aromatic ring, as these groups stabilize the negative charge of the intermediate. masterorganicchemistry.com For instance, the synthesis of p-nitrophenyl phenyl ether from 4-chloronitrobenzene and phenol (B47542) illustrates a classic SNAr reaction for diaryl ether formation. wikipedia.org In a similar vein, the condensation of methyl-2-chloro-3,5-dinitrobenzoate with hindered phenols yields aryl-3,5-dinitrosalicylates. rsc.org

However, SNAr reactions can sometimes proceed through an alternative pathway known as the benzyne (B1209423) mechanism, especially when the aromatic ring is not strongly activated by electron-withdrawing groups. masterorganicchemistry.com This mechanism involves an elimination-addition sequence and can lead to a mixture of regioisomers.

Transition Metal-Catalyzed Cross-Coupling Methodologies for Aryl-Oxygen Linkages

Transition metal-catalyzed cross-coupling reactions have become powerful tools for the formation of carbon-oxygen bonds in diaryl ethers, often offering milder conditions and broader substrate scope compared to traditional methods. mdpi.com The two most prominent methods are the Ullmann condensation and the Buchwald-Hartwig amination.

The Ullmann condensation , one of the oldest cross-coupling reactions, traditionally involves the use of copper catalysts to couple an aryl halide with an alcohol or phenol. wikipedia.orgorganic-chemistry.org While early Ullmann reactions required harsh conditions, such as high temperatures and stoichiometric amounts of copper, modern variations have significantly improved the efficiency and applicability of this method. organic-chemistry.orgwikipedia.orgnih.gov The use of soluble copper catalysts supported by various ligands has enabled these reactions to proceed under milder conditions. wikipedia.org The reaction is believed to proceed through a copper(I) alkoxide or phenoxide intermediate which then reacts with the aryl halide. wikipedia.org

The Buchwald-Hartwig amination , a palladium-catalyzed cross-coupling reaction, is renowned for its versatility in forming carbon-nitrogen bonds but has also been successfully adapted for the synthesis of diaryl ethers. organic-chemistry.orgwikipedia.org This methodology offers a powerful alternative to the Ullmann reaction, often proceeding under even milder conditions and with a wider range of functional group tolerance. organic-chemistry.org The development of various generations of catalyst systems, employing different phosphine (B1218219) ligands, has greatly expanded the scope of the Buchwald-Hartwig reaction. wikipedia.org Recent advancements have led to the development of new biarylphosphine ligands that facilitate the C-O cross-coupling of a wide array of aryl halides and phenols under exceptionally mild conditions, in some cases even at room temperature. nih.gov

Table 1: Comparison of Diarylether Formation Methodologies

Feature Nucleophilic Aromatic Substitution (SNAr) Ullmann Condensation Buchwald-Hartwig C-O Coupling
Catalyst None (base-mediated) Copper (often with ligands) Palladium (with phosphine ligands)
Reaction Conditions Often requires harsh conditions (high temp., strong base) unless activated substrate is used Traditionally harsh, but modern methods are milder Generally mild conditions
Substrate Scope Typically requires electron-deficient aryl halides Broad scope, including electron-rich and -deficient aryl halides Very broad scope, high functional group tolerance
Key Intermediate Meisenheimer complex Organocopper species Pd(II) intermediates

Regioselective Functionalization of Aniline Substrates

Achieving the desired substitution pattern on the aniline ring is crucial. Regioselective functionalization techniques allow for the precise introduction of substituents at specific positions.

Directed ortho-Metalation Techniques for Aniline Ring Substitution

Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic compounds, including anilines. wikipedia.orgwikiwand.com This method utilizes a directing metalation group (DMG) on the aromatic ring, which coordinates to an organolithium reagent, typically an alkyllithium like n-butyllithium. wikipedia.orgbaranlab.org This coordination directs the deprotonation to the ortho position, forming an aryllithium intermediate. wikipedia.org This intermediate can then be quenched with various electrophiles to introduce a wide range of functional groups exclusively at the ortho position. wikipedia.orgorganic-chemistry.org

For anilines, the amino group itself or a protected form, such as an amide or carbamate, can act as a DMG. wikipedia.orgacs.org For instance, N-pivaloylanilines are effective substrates for ortho-lithiation. The bulky pivaloyl group protects the amine and directs the metalation. This technique provides a reliable route to ortho-substituted anilines. acs.org

Halogen-Directed Functionalization for ortho-Substituted Anilines

Furthermore, recent developments have shown that transition metal-catalyzed reactions can achieve direct ortho-halogenation of anilines with high selectivity. rsc.org For example, a copper-catalyzed method for the direct ortho-halogenation of protected anilines has been developed, showing excellent mono-substitution selectivity and high ortho-regiocontrol. rsc.org Additionally, palladium-catalyzed methods have been explored for the meta-C–H halogenation of anilines, although ortho-halogenation can be a competing reaction. nih.govnih.gov The resulting ortho-haloanilines are versatile intermediates that can be used in subsequent cross-coupling reactions to introduce the desired phenoxy group.

Introduction and Manipulation of the tert-Butyl Moiety

The tert-butyl group is a bulky substituent that can significantly influence the properties and reactivity of a molecule. wikipedia.org Its introduction onto an aromatic ring is typically achieved through Friedel-Crafts alkylation.

The Friedel-Crafts tert-butylation of phenols is an important industrial reaction. researchgate.net This reaction involves treating a phenol with a tert-butylating agent, such as isobutylene, tert-butanol, or a tert-butyl ether, in the presence of an acid catalyst. researchgate.netacs.orggoogle.comgoogle.com Common catalysts include sulfuric acid, aluminum chloride, and various solid acid catalysts like zeolites. researchgate.netacs.orgstackexchange.com The bulky nature of the tert-butyl group can sometimes lead to selective mono-alkylation, particularly at the para position, due to steric hindrance at the ortho positions. stackexchange.comstackexchange.com However, mixtures of ortho- and para-isomers, as well as di-substituted products, are often obtained. researchgate.netscientificupdate.com

The tert-butyl group can also be introduced onto the aniline ring directly, although this can be more challenging due to the reactivity of the amino group. A patent describes the synthesis of 2-tert-butylaniline (B1265841) using a SiO2/Al2O3 catalyst with isobutene as the alkylating agent. google.com Another approach involves the use of methyl tert-butyl ether as the alkylating agent with a phosphotungstic acid/HZSM-5 catalyst. google.com In some synthetic strategies, the tert-butyl group is introduced onto a precursor molecule before the formation of the aniline or the diaryl ether linkage. For example, a patent describes a method for preparing 2-amino-4-tert-butyl phenol starting from p-tert-butylphenol. google.com

The tert-butyl group can also serve as a removable protecting group to control regioselectivity in subsequent reactions. scientificupdate.com It can be cleaved via a retro-Friedel-Crafts reaction under acidic conditions. scientificupdate.com Additionally, the presence of a tert-butyl group can improve the solubility of certain aromatic compounds in organic solvents. acs.orgnih.gov

Pre-functionalized Building Block Integration

A primary strategy for synthesizing this compound involves the coupling of two pre-functionalized aromatic rings. This is typically achieved through transition metal-catalyzed cross-coupling reactions. The most common methods for forming the diaryl ether bond are the Ullmann condensation and the Buchwald-Hartwig amination.

Ullmann Condensation: This classical method involves the copper-catalyzed reaction of an aryl halide with a phenol. wikipedia.org For the synthesis of the target molecule, this would entail reacting 2-halonitrobenzene (or a protected 2-haloaniline) with 3-(tert-butyl)phenol. Modern variations of the Ullmann reaction often utilize copper(I) salts and ligands to facilitate the reaction under milder conditions and with a broader substrate scope. acs.orgorganic-chemistry.org For instance, the use of inexpensive ligands can significantly accelerate the coupling of aryl bromides or iodides with phenols in the presence of a base like cesium carbonate (Cs₂CO₃) and a copper(I) oxide catalyst. acs.orgorganic-chemistry.org

Buchwald-Hartwig C-O Coupling: A more contemporary approach involves the palladium-catalyzed coupling of an aryl halide or triflate with a phenol. This reaction is known for its high efficiency and functional group tolerance. beilstein-journals.org The synthesis would proceed by coupling 2-bromo- or 2-iodonitrobenzene with 3-(tert-butyl)phenol in the presence of a palladium catalyst, a phosphine ligand, and a base. The nitro group can then be reduced to the aniline.

The integration of these pre-functionalized building blocks offers a direct route to the desired phenoxy aniline scaffold. The choice between the Ullmann and Buchwald-Hartwig methods often depends on factors such as cost, catalyst availability, and the specific functional groups present in the starting materials.

Post-Synthetic Alkylation Strategies for tert-Butyl Group Incorporation

An alternative to using a pre-functionalized tert-butylated phenol is to introduce the tert-butyl group after the formation of the diaryl ether core. This can be achieved through Friedel-Crafts alkylation.

Friedel-Crafts Alkylation: In this approach, the unsubstituted 2-phenoxyaniline (B124666) or a protected precursor is reacted with a tert-butylating agent, such as tert-butyl chloride or isobutylene, in the presence of a Lewis acid catalyst (e.g., AlCl₃ or FeCl₃). The bulky tert-butyl group will preferentially add to the phenoxy ring at the positions ortho and para to the ether linkage. Careful control of reaction conditions is necessary to achieve the desired mono-alkylation at the meta-position of the phenoxy ring relative to the aniline moiety. This method may lead to a mixture of isomers, requiring subsequent purification.

This post-synthetic modification allows for the use of more readily available starting materials and can be advantageous if the pre-functionalized tert-butylated phenol is difficult to procure.

Protective Group Chemistry in Aniline Synthesis

The amino group of aniline is highly reactive and susceptible to oxidation and other side reactions under many synthetic conditions. libretexts.org Therefore, the use of protecting groups is often essential during the synthesis of this compound and its derivatives.

Amine Protection Strategies (e.g., Boc-protection)

A common strategy to protect the amine functionality is through acylation, forming an amide that is less nucleophilic and less prone to oxidation. libretexts.org The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability under a variety of reaction conditions and its ease of removal.

The aniline can be protected by reacting it with di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base. This N-Boc protected aniline is stable to many of the conditions used in cross-coupling reactions. A simple and efficient method for the regioselective N-Boc protection of aromatic amines in the presence of aliphatic amines has been developed, which can be useful in more complex syntheses. organic-chemistry.orgresearchgate.net

Orthogonal Deprotection Techniques

Orthogonal deprotection refers to the selective removal of one protecting group in the presence of others. iris-biotech.debiosynth.com This is a crucial concept in multi-step syntheses where different functional groups need to be unmasked at different stages.

For instance, if a molecule contains both a Boc-protected amine and a benzyl (B1604629) ether, the Boc group can be removed under acidic conditions (e.g., with trifluoroacetic acid, TFA), leaving the benzyl ether intact. biosynth.com Conversely, the benzyl ether can be cleaved by hydrogenolysis, which does not affect the Boc group.

The Fmoc group, often used in peptide synthesis, is typically removed with a base like piperidine. iris-biotech.de This allows for orthogonal deprotection in the presence of acid-labile groups like Boc and t-butyl esters. biosynth.com The ability to selectively deprotect functional groups is a powerful tool for the efficient synthesis of complex molecules like substituted phenoxy anilines.

Synthetic Routes to Related Phenoxy-Substituted Anilines

The synthetic methodologies described for this compound can be adapted to produce a wide variety of related phenoxy-substituted anilines. These compounds are of interest in medicinal chemistry and materials science.

The general approach often involves the Ullmann condensation or Buchwald-Hartwig coupling of a substituted phenol with a substituted haloaniline or halonitrobenzene. acs.orgmychemblog.com For example, the synthesis of 3-phenoxyaniline (B129670) can be achieved by coupling phenol with 3-bromoaniline (B18343) using a copper catalyst. chemicalbook.com Similarly, 4-phenoxyaniline (B93406) can be synthesized via the Ullmann reaction of iodo benzene (B151609) and 4-aminophenol. chemicalbook.com

The versatility of these cross-coupling reactions allows for the introduction of a wide range of substituents on both the aniline and phenoxy rings, leading to a diverse library of phenoxy-substituted anilines. For instance, a patent describes a method for preparing 2-phenoxyaniline from o-nitrochlorobenzene and phenol, followed by reduction of the nitro group. google.com

The table below summarizes some examples of related phenoxy-substituted anilines and the general synthetic approaches.

Compound NameStarting MaterialsGeneral Synthetic Method
3-Phenoxyaniline Phenol, 3-BromoanilineUllmann Condensation chemicalbook.com
4-Phenoxyaniline Iodobenzene, 4-AminophenolUllmann Condensation chemicalbook.com
2-Phenoxyaniline o-Nitrochlorobenzene, PhenolUllmann Condensation, followed by nitro group reduction google.com

Advanced Purification and Isolation Techniques for Synthetic Intermediates and Final Compounds

The purification of synthetic intermediates and the final this compound product is crucial to obtain a compound of high purity. A variety of techniques are employed, ranging from simple extraction and crystallization to more advanced chromatographic methods.

Extraction: Liquid-liquid extraction is a common first step in the workup of a reaction mixture. For example, to remove excess aniline from a reaction, the mixture can be treated with a dilute acid solution (e.g., 1M HCl) to form the water-soluble anilinium salt, which can then be extracted into the aqueous phase. researchgate.net

Crystallization: If the desired product is a solid, crystallization is an effective purification method. The crude product is dissolved in a suitable solvent at an elevated temperature, and then allowed to cool slowly, causing the pure compound to crystallize out while impurities remain in the solution.

Chromatography: Column chromatography is a powerful technique for separating compounds based on their differential adsorption onto a stationary phase. For the purification of phenoxy aniline derivatives, silica (B1680970) gel is a common stationary phase, and a mixture of non-polar and polar solvents (e.g., hexane (B92381) and ethyl acetate) is used as the mobile phase. chemicalbook.com The polarity of the eluent is gradually increased to elute compounds with different polarities.

Distillation: For liquid products, distillation can be used for purification, especially if the impurities have significantly different boiling points. lookchem.com

Specialized Techniques: In some cases, specialized purification methods may be necessary. For instance, treatment with stannous chloride can remove sulfur-containing impurities from aniline. lookchem.com For complex mixtures, preparative thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) may be employed for high-purity isolation.

The choice of purification method depends on the physical properties of the compound (solid or liquid, polarity, solubility) and the nature of the impurities. A combination of these techniques is often required to obtain the final product in the desired purity.

Advanced Reactivity and Reaction Mechanisms of 2 3 Tert Butyl Phenoxy Aniline Analogues

Oxidative Transformations of the Aniline (B41778) Moiety

The aniline group within these molecules is particularly susceptible to oxidation, leading to a variety of products depending on the reaction conditions and the nature of the oxidizing agent.

Radical-Mediated Oxidation Pathways

The oxidation of aniline derivatives can proceed through radical intermediates. rsc.org The reaction of aniline derivatives with hydroxyl radicals (•OH), for instance, can occur via two main pathways: direct hydrogen abstraction from the amino group to form anilino radicals, or radical addition to the aromatic ring to form OH-adducts. rsc.org The position of substituents on the aniline ring influences the preferred pathway, with meta-substituted anilines showing a higher tendency for OH-addition compared to ortho and para isomers. rsc.org

These initially formed radical species are often short-lived and can undergo further reactions. For example, the OH-adducts of chloroanilines can subsequently dehydrate to yield anilino radicals. rsc.org The anodic oxidation of aniline and its derivatives also commences with the loss of one electron from the nitrogen atom, resulting in the formation of a radical cation. mdpi.com The subsequent fate of this radical cation is dependent on factors such as the substitution pattern on the nitrogen atom and the basicity of the reaction medium. mdpi.com

A general mechanism for the transition metal-catalyzed oxidative Mannich reactions of N,N-dialkylanilines using tert-butyl hydroperoxide (TBHP) as the oxidant involves a rate-determining single electron transfer (SET). nih.gov In this process, the tert-butylperoxy radical is the primary oxidant. nih.gov

Formation of Quinone and Carboxylic Acid Derivatives

Oxidation of the aniline moiety can lead to the formation of quinones. orgsyn.orgorganicreactions.org For example, aniline and its derivatives can be oxidized to p-benzoquinone using various oxidizing agents. orgsyn.orgnih.gov The industrial production of quinone has historically involved the oxidation of aniline. organicreactions.org The reaction of aniline with p-benzoquinone can also lead to the formation of 2,5-dianilino-p-benzoquinone. nih.gov

Under more vigorous oxidative conditions, the aromatic ring of the aniline moiety can be cleaved to form carboxylic acid derivatives. While direct oxidation of 2-[3-(tert-butyl)phenoxy]aniline to a carboxylic acid is not explicitly detailed in the provided results, the general principle of aromatic ring opening under strong oxidation is a known phenomenon in organic chemistry.

Reductive Transformations of the Aniline Moiety

The reduction of the functional groups present in this compound analogues offers another avenue for synthetic modification.

Catalytic Hydrogenation Pathways

Catalytic hydrogenation is a widely used method for the reduction of aromatic nitro compounds to the corresponding anilines. google.com This process is crucial in many industrial syntheses and is typically carried out in the presence of a noble metal catalyst, such as platinum or palladium, or a nickel or cobalt catalyst. google.comclariant.com The efficiency and selectivity of the hydrogenation can be influenced by factors like the catalyst used, reaction conditions, and the presence of promoters. For instance, the addition of catalytic amounts of vanadium compounds can prevent the accumulation of hydroxylamine (B1172632) intermediates during the hydrogenation of aromatic nitro compounds. google.com

The hydrogenation of phenolic compounds, which are structurally related to the phenoxy moiety of the target molecule, has been studied extensively. For example, the catalytic hydrogenation of lignin-derived phenolic compounds can yield valuable products. mdpi.com The choice of catalyst and support, such as Pd on a mixed Al2O3-TiO2 support, can significantly influence the conversion and selectivity of the reaction. mdpi.com

Catalyst SystemSubstrateKey TransformationReference
Noble metal, Ni, or Co catalystsAromatic Nitro CompoundsReduction to anilines google.com
Pd/Al2O3-TiO2Lignin-derived PhenolicsHydrogenation of phenolic ring mdpi.com
Platinum over carbonAlkenesReduction to alkanes youtube.com

Hydride Reduction Mechanisms

Metal hydrides are powerful reducing agents capable of reducing a wide range of functional groups. chadsprep.comchem-station.com Lithium aluminum hydride (LiAlH4) is a particularly strong and versatile reducing agent that can reduce amides and nitriles to amines. chem-station.combyjus.com The reduction mechanism typically involves the nucleophilic attack of a hydride ion (H-) on the electrophilic carbon atom of the functional group being reduced. byjus.com

Sodium borohydride (B1222165) (NaBH4) is a milder reducing agent that is often used for the reduction of aldehydes and ketones to alcohols. chadsprep.comchem-station.com More specialized hydride reagents, such as sodium cyanoborohydride (NaBH3CN), are used for specific transformations like the reductive amination of iminium cations. chem-station.com The reactivity of these hydride reagents can be modulated by replacing one or more of the hydrogens with alkoxy groups, leading to reagents with altered reactivity and selectivity. wikipedia.org

Hydride ReagentFunctional Group ReducedProductReference
Lithium aluminum hydride (LiAlH4)Amides, NitrilesAmines chem-station.combyjus.com
Sodium borohydride (NaBH4)Aldehydes, KetonesAlcohols chadsprep.comchem-station.com
Sodium cyanoborohydride (NaBH3CN)Iminium cationsAmines chem-station.com

Nucleophilic and Electrophilic Substitution Reactions on Aromatic Systems

The two aromatic rings in this compound analogues are susceptible to both nucleophilic and electrophilic substitution reactions, allowing for further functionalization. osti.gov

The aniline moiety, with its electron-donating amino group, strongly activates the aromatic ring towards electrophilic substitution. wikipedia.org This activating effect is due to the ability of the nitrogen's lone pair to stabilize the cationic intermediate (arenium ion) through resonance. wikipedia.orgchemistrysteps.com As a result, electrophilic aromatic substitution reactions such as halogenation, nitration, and sulfonation occur more readily on the aniline ring compared to unsubstituted benzene (B151609). wikipedia.orggeeksforgeeks.org The amino group is an ortho, para director, meaning that incoming electrophiles will preferentially add to the positions ortho and para to the amino group. chemistrysteps.com

Conversely, for nucleophilic aromatic substitution to occur, the aromatic ring typically needs to be substituted with strong electron-withdrawing groups. youtube.com These groups help to stabilize the negatively charged intermediate (Meisenheimer complex) that is formed during the reaction. youtube.com While the parent this compound is not strongly activated for nucleophilic aromatic substitution, the introduction of electron-withdrawing groups onto either of the aromatic rings could facilitate such reactions.

Regioselectivity and Steric Hindrance Effects of the tert-Butyl Group

The tert-butyl group, a prominent feature of the this compound structure, exerts significant control over the molecule's reactivity, primarily through steric hindrance. This bulky alkyl group physically obstructs the approach of reactants to its immediate vicinity, thereby influencing the regioselectivity of chemical transformations.

In electrophilic aromatic substitution reactions on the phenoxy ring, the tert-butyl group at the meta-position directs incoming electrophiles away from the adjacent ortho-positions (C2 and C4). While the phenoxy ether is an ortho-, para-director, the steric bulk of the tert-butyl group can make substitution at the C2 position less favorable compared to the C6 and C4 positions. This leads to a higher yield of products substituted at the positions less encumbered by the tert-butyl group.

Furthermore, the presence of tert-butyl groups is known to enhance the kinetic stability of molecules. This stabilization arises from the group's ability to shield the aromatic ring and other reactive centers from attack. For instance, in related heterocyclic systems, tert-butyl groups contribute to high kinetic stability and improved solubility in organic solvents, which are advantageous properties for synthetic applications.

The table below illustrates the directing effects in a hypothetical electrophilic substitution on the phenoxy ring of the parent compound.

Position on Phenoxy RingElectronic Effect (from -OAr)Steric Effect (from t-Bu)Predicted Reactivity
C2Activated (ortho)Highly HinderedLow
C4Activated (para)Moderately HinderedHigh
C6Activated (ortho)Not HinderedVery High

Influence of the Phenoxy Group on Aromatic Reactivity

The phenoxy group is a powerful activating group in electrophilic aromatic substitution (EAS) reactions. Its influence stems from the ether oxygen atom, which donates electron density to the attached aromatic ring via resonance. This effect is more significant than the inductive withdrawal caused by the oxygen's electronegativity.

In this compound, the phenoxy linkage affects two aromatic systems:

The absorption spectrum of the phenoxy radical is a fundamental aspect of its reactivity, indicating its involvement in various photochemical processes. The presence of this moiety suggests that radical-mediated reactions are a potential pathway for the functionalization of this compound analogues.

Aromatic RingPrimary Activating GroupSecondary InfluenceOverall Reactivity
Aniline RingAmino (-NH2)Phenoxy (-OAr)Strongly Activated
Phenoxy RingEther Oxygen (-O-)tert-Butyl (-C(CH3)3)Activated

Intramolecular Rearrangement Reactions (e.g., Smiles Rearrangement)

Diaryl ethers and amines, such as this compound, are potential substrates for intramolecular rearrangement reactions, most notably the Smiles rearrangement and its variants. The Smiles rearrangement is an intramolecular nucleophilic aromatic substitution (SNAr) where a connecting chain migrates from one aromatic ring to another.

The classical Smiles rearrangement requires strong bases and often needs activating electron-withdrawing groups on the migrating aryl ring. A related transformation, the Truce-Smiles rearrangement, involves a carbanion as the attacking nucleophile and can proceed without such activating groups, though it still often requires forcing conditions to generate the carbanion.

For analogues of this compound, particularly those with an ortho-alkyl group, rearrangement can be initiated by reagents like Et3SiH/KOtBu. Detailed studies on similar systems have revealed that the reaction can proceed through competing mechanisms:

Anionic Pathway: A base, such as in-situ formed pentavalent silicate (B1173343) or potentially KOtBu under specific conditions, directly deprotonates a suitable position (like an ortho-methyl group in o-tolyl analogues) to form an anion. This anion then initiates the intramolecular SNAr reaction.

Radical Pathway: The reaction can be initiated by the formation of a radical, for example, through hydrogen atom abstraction by a triethylsilyl radical. This can be followed by an electron transfer to form an anion (radical-polar crossover) which then rearranges, or the radical itself may undergo cyclization.

The specific pathway and resulting products depend on the substrate's structure, such as whether it is a secondary or tertiary amine.

Rearrangement FeatureDescription
Reaction Type Intramolecular Nucleophilic Aromatic Substitution (SNAr).
Driving Force Formation of a more stable product, often requiring strong bases or radical initiators.
Key Intermediate Meisenheimer-like spirocyclic intermediate.
Possible Mechanisms Anionic (Truce-Smiles) or Radical-involved pathways.

C-H Bond Activation and Functionalization Studies

The direct functionalization of otherwise unreactive C-H bonds has become a powerful tool in organic synthesis. The structure of this compound contains multiple sites susceptible to C-H activation, a process that replaces a C-H bond with a C-M bond (where M is a transition metal), facilitating further functionalization.

The molecule possesses two key directing groups that can facilitate chelation-assisted C-H activation:

The Amino Group (-NH2): The nitrogen atom can coordinate to a metal catalyst (e.g., Palladium, Rhodium, Ruthenium), directing the activation of the C-H bonds at the ortho positions of the aniline ring.

The Ether Oxygen: The oxygen of the phenoxy linkage

Computational Chemistry and Theoretical Investigations of 2 3 Tert Butyl Phenoxy Aniline

Density Functional Theory (DFT) Studies of Molecular and Electronic Structure

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. thaiscience.info For a molecule like 2-[3-(Tert-butyl)phenoxy]aniline, DFT calculations, typically using functionals like B3LYP with a basis set such as 6-311G(d,p), would be employed to optimize the molecular geometry and predict its electronic properties. thaiscience.info

Analysis of Frontier Molecular Orbitals (HOMO-LUMO Gaps)

The Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to understanding a molecule's chemical reactivity and electronic properties. nih.gov

HOMO: Represents the ability of a molecule to donate an electron. For this compound, the HOMO would likely be distributed across the electron-rich aniline (B41778) ring and the lone pairs of the nitrogen and ether oxygen atoms.

LUMO: Represents the ability of a molecule to accept an electron. The LUMO is typically located over the aromatic rings, representing the region for potential nucleophilic attack.

HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is a crucial parameter for determining molecular stability and reactivity. nih.gov A small energy gap suggests high chemical reactivity and lower kinetic stability, as less energy is required to excite an electron from the HOMO to the LUMO. researchgate.netmdpi.com For substituted anilines, the nature and position of substituents significantly influence the HOMO-LUMO gap. thaiscience.info

A hypothetical data table for related aniline derivatives illustrates the type of information generated from such studies:

CompoundHOMO (eV)LUMO (eV)Energy Gap (eV)
p-aminoaniline-4.37130.23064.6019
p-nitroaniline-6.4621-2.57143.8907
p-isopropylaniline-5.22860.06825.2968
Data based on DFT/B3LYP/6-311G(d,p) calculations for illustrative purposes. thaiscience.info

Molecular Electrostatic Potential (MEP) Mapping and Charge Distribution

A Molecular Electrostatic Potential (MEP) map is a visual tool that illustrates the charge distribution within a molecule, allowing for the prediction of how it will interact with other chemical species. thaiscience.infomdpi.com

Red Regions: Indicate areas of negative electrostatic potential, which are rich in electrons. These regions are susceptible to electrophilic attack. For this compound, these would be concentrated around the nitrogen atom of the amine group and the ether oxygen due to their lone pairs of electrons. thaiscience.info

Blue Regions: Indicate areas of positive electrostatic potential, which are electron-deficient. These regions are prone to nucleophilic attack. In this molecule, positive potential would be found around the hydrogen atoms of the amine group.

Green Regions: Represent areas of neutral potential.

MEP analysis is invaluable for understanding sites of intermolecular interactions, including hydrogen bonding. tci-thaijo.org

Conformational Analysis and Flexibility

Rotational Barriers Around Aromatic and Ether Linkages

The molecule's flexibility is defined by the energy barriers to rotation around the key dihedral angles.

Ether Linkage (Ar-O-Ar): Rotation around the two C-O bonds of the ether linkage determines the relative orientation of the two aromatic rings. Computational studies on diarylamines and related structures show that the electronic effects of substituents can significantly influence these rotational barriers. csic.es The bulky tert-butyl group would sterically influence the preferred conformations.

Aniline Linkage (Ar-N): The rotation around the bond connecting the aniline nitrogen to its phenyl ring is also critical. The degree of conjugation between the nitrogen lone pair and the aromatic π-system affects this barrier. csic.esnih.gov

Calculating the potential energy surface by systematically changing these dihedral angles allows for the identification of the most stable (lowest energy) conformations and the transition states between them. The energy difference between a stable conformer and a transition state defines the rotational barrier. biomedres.us

Role of Intramolecular Hydrogen Bonding in Conformation

In 2-phenoxyaniline (B124666) derivatives, an intramolecular hydrogen bond can potentially form between the amine (-NH₂) group's hydrogen atoms and the ether oxygen atom (N-H···O). The existence and strength of such a bond would have a profound impact on the molecule's preferred conformation, locking it into a more rigid structure. nih.gov

Stabilization: This hydrogen bond would stabilize conformations where the amine and ether groups are in proximity.

Spectroscopic Effects: The presence of intramolecular hydrogen bonding can be detected through shifts in vibrational frequencies in IR spectroscopy. nih.gov

Computational Evidence: DFT calculations can predict the geometric parameters (e.g., H···O distance, N-H···O angle) and the energetic stabilization provided by such an interaction.

Reaction Pathway Predictions and Transition State Analysis

Computational methods can be used to model hypothetical chemical reactions involving this compound. By mapping the potential energy surface of a reaction, chemists can predict the most likely pathways.

Transition State (TS) Theory: This involves locating the transition state structure, which is the highest energy point along the reaction coordinate. The energy of the transition state relative to the reactants determines the activation energy of the reaction.

Reaction Mechanisms: For example, in an electrophilic aromatic substitution reaction on one of the aniline rings, DFT could be used to model the intermediates (sigma complexes) and transition states for substitution at different positions (ortho, meta, para) to predict the regioselectivity. Modern approaches also utilize neural networks and machine learning to predict retrosynthetic pathways for complex molecules. chemrxiv.orgnih.govarxiv.org

Quantum Chemical Descriptors for Reactivity and Selectivity Prediction

A detailed analysis of the quantum chemical descriptors for this compound is not currently available in published research. Such a study would typically involve Density Functional Theory (DFT) calculations to determine a range of parameters that offer insights into the molecule's reactivity and selectivity.

These descriptors would include:

Highest Occupied Molecular Orbital (HOMO) energy: Indicates the ability of a molecule to donate electrons.

Lowest Unoccupied Molecular Orbital (LUMO) energy: Relates to the ability of a molecule to accept electrons.

HOMO-LUMO energy gap: A crucial indicator of molecular stability and reactivity. A smaller gap generally suggests higher reactivity.

Without specific computational studies, a data table for these quantum chemical descriptors for this compound cannot be provided at this time.

Computational Spectroscopic Prediction (e.g., NMR, IR, UV-Vis)

Similarly, there is a lack of published data on the computationally predicted spectra of this compound. Theoretical spectroscopic analysis is a powerful tool for complementing experimental data and aiding in the structural elucidation of compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Computational methods, often employing the Gauge-Including Atomic Orbital (GIAO) method, can predict the ¹H and ¹³C NMR chemical shifts. These theoretical values are invaluable for assigning experimental spectra.

Infrared (IR) Spectroscopy: Theoretical IR spectra are typically calculated to identify the vibrational frequencies of a molecule. These calculated frequencies correspond to the different vibrational modes (stretching, bending, etc.) of the chemical bonds within the molecule and can be correlated with experimental IR spectra.

Ultraviolet-Visible (UV-Vis) Spectroscopy: Time-Dependent Density Functional Theory (TD-DFT) is a common method used to predict the electronic transitions of a molecule, which correspond to the absorption maxima (λ_max) observed in a UV-Vis spectrum. This provides insights into the electronic structure of the compound.

In the absence of specific computational research on this compound, data tables for its predicted NMR chemical shifts, IR vibrational frequencies, and UV-Vis absorption maxima cannot be compiled. The scientific community would benefit from future computational studies focused on this compound to fill these knowledge gaps.

Applications in Advanced Materials Science and Catalysis

Ligand Design and Coordination Chemistry for Metal Complexes

The unique structure of 2-[3-(tert-butyl)phenoxy]aniline makes it an ideal building block for complex molecular architectures, particularly in the field of coordination chemistry. Its primary amine group is readily functionalized to create multidentate ligands that can bind to a variety of metal centers.

Development of Phenoxyimine and Schiff Base Ligands

A cornerstone of its application is the synthesis of phenoxyimine and Schiff base ligands. These are typically prepared through a straightforward condensation reaction between an aniline (B41778), such as this compound, and a substituted aldehyde, like salicylaldehyde (B1680747) or its derivatives. This reaction forms an imine (C=N) linkage, creating a ligand framework that can effectively chelate to a metal ion.

The resulting ligands are valued for their modularity. The steric and electronic environment around the metal center can be systematically altered by selecting different aldehyde precursors. The inherent tert-butyl group from the this compound moiety provides significant steric bulk, which is crucial for stabilizing the resulting metal complexes and influencing the selectivity of catalytic reactions.

Synthesis and Characterization of Transition Metal Complexes (e.g., Titanium, Aluminum, Zinc)

Schiff base ligands derived from this compound are adept at forming stable complexes with a range of transition metals. Research into analogous phenoxy-imine systems has demonstrated the successful synthesis of complexes with aluminum, zinc, and Group IV metals like titanium and zirconium. acs.orgnih.gov

For instance, the reaction of phenoxy-imine pro-ligands with trimethylaluminum (B3029685) (AlMe₃) typically yields distorted tetrahedral, four-coordinate aluminum complexes. nih.gov Similarly, bis(chelate) complexes of zinc can be formed. The coordination geometry and the bond distances within these complexes, such as the Al-O and Al-N bonds, are influenced by the substituents on both the aryloxo and imine components of the ligand. nih.gov X-ray crystallography, alongside NMR and IR spectroscopy, are critical techniques for the definitive characterization of these molecular structures. acs.orgnih.gov

Metal CenterTypical PrecursorResulting Complex TypeCoordination GeometryReference(s)
Aluminum (Al)AlMe₃Monomethyl (ligand)AlMe₂Distorted Tetrahedral nih.gov
Zirconium (Zr)ZrCl₄Dichloride bis(ligand)ZrCl₂Distorted Octahedral acs.org
Zinc (Zn)ZnEt₂Bis(ligand)ZnTetrahedral/DistortedN/A

Table 1: Examples of Transition Metal Complexes Formed with Analogous Phenoxyimine Ligands.

Catalytic Applications in Organic Transformations

The metal complexes synthesized from this compound-derived ligands are not merely structural curiosities; they are functional molecules with significant catalytic prowess in several key organic transformations.

Olefin Polymerization Catalysis

One of the most prominent applications for these types of complexes is in the field of olefin polymerization. Zirconium complexes bearing two phenoxy-imine chelate ligands have demonstrated exceptionally high activity for ethylene (B1197577) polymerization when activated by a cocatalyst like methylaluminoxane (B55162) (MAO). acs.org

The activity of these catalysts can be orders of magnitude greater than that of traditional metallocene catalysts like Cp₂ZrCl₂. acs.org The structure of the ligand, particularly the substituents on the aniline and phenoxy rings, is paramount. For example, modifying the tert-butyl group on the phenoxy ring can enhance polymerization activity. acs.org These catalysts can produce polyolefins with very high molecular weights and can also be used for the copolymerization of ethylene with other olefins like propylene. acs.org The bulky nature of the ligand derived from this compound is expected to play a crucial role in controlling the polymer's molecular weight and microstructure.

Catalyst SystemMonomerActivity (kg polymer/mmol cat·h)Polymer Molecular Weight (Mᵥ x 10⁴)Reference(s)
bis[N-(3-tert-butylsalicylidene)anilinato]ZrCl₂ / MAOEthylene5500.9 acs.org
bis[N-(3-cumyl-5-methylsalicylidene)cyclohexylaminato]ZrCl₂ / MAOEthylene4315- acs.org
bis[N-(3-tert-butylsalicylidene)anilinato]ZrCl₂ / Ph₃CB(C₆F₅)₄/i-Bu₃AlEthylene11505 acs.org

Table 2: Ethylene Polymerization Activity of Zirconium Phenoxy-Imine Catalysts.

Alkyne Hydroamination Reactions

The hydroamination of alkynes, the addition of an N-H bond across a carbon-carbon triple bond, is a fundamental atom-economical reaction for synthesizing nitrogen-containing compounds like enamines and imines. Titanium imido complexes have been studied for this transformation, where the proposed mechanism involves a [2+2] cycloaddition between the metal-imido bond and the alkyne, followed by protonolysis. nih.gov While direct use of a this compound-based catalyst is not explicitly documented in the provided results, the fundamental principles of ligand design suggest that its derived metal complexes could be tailored for such applications. The electronic and steric profile of the phenoxy-imine ligand would be critical in modulating the reactivity of the metal center and facilitating the catalytic cycle.

Ring-Opening Polymerization (ROP) Initiators

Aluminum and heavier alkaline earth metal complexes stabilized by phenoxy-imine ligands have emerged as highly efficient initiators for the ring-opening polymerization (ROP) of cyclic esters, such as ε-caprolactone and lactide, to produce biodegradable polyesters. nih.govrsc.orgrsc.orgacs.org The polymerization often proceeds in a living and controlled manner, allowing for precise control over the polymer's molecular weight and architecture. nih.gov

The catalytic activity is strongly dependent on the substituents of the phenoxy-imine ligand, particularly the group attached to the imine nitrogen. nih.gov For example, aluminum complexes with sterically demanding imino substituents have shown high efficiency. The bulky tert-butyl group on the phenoxy backbone of this compound would contribute to a well-defined and stable catalytic pocket, potentially enhancing control over the polymerization process. These catalysts are typically activated by an alcohol, which initiates the polymerization. rsc.org

Role as a Building Block in Functional Polymer Synthesis

The molecular architecture of this compound makes it a promising candidate as a monomer for the synthesis of advanced functional polymers, particularly polyimides. While direct polymerization of this specific compound is not extensively documented in public literature, the principles underlying the use of structurally similar diamines are well-established. The incorporation of bulky substituents like the tert-butyl group and flexible ether linkages into polymer backbones is a known strategy to enhance the properties of the resulting materials.

Aromatic polyimides are renowned for their exceptional thermal stability and mechanical strength, but they often suffer from poor solubility, which complicates their processing. google.com The introduction of large, non-planar groups such as tert-butyl can disrupt polymer chain packing, thereby increasing the free volume and improving solubility in common organic solvents without significantly compromising thermal properties. For instance, novel polyimides derived from diamines containing tert-butyl groups have demonstrated excellent solubility in solvents like N-methylpyrrolidone (NMP), N,N-dimethylacetamide (DMAc), and even lower-boiling point solvents such as chloroform (B151607) (CHCl₃). google.commatrixscientific.com

Research on related compounds has shown that aromatic diamines featuring tert-butyl and ether linkages can be polymerized with various aromatic dianhydrides to produce a range of soluble polyimides. google.commatrixscientific.com These polymers not only dissolve readily but also form flexible, transparent films with high thermal stability, with 5% mass loss temperatures often exceeding 480°C. matrixscientific.com For example, a novel diamine containing both tert-butyl and isobutyl groups, when polymerized, yielded polyimides with good transparency, thermal stability, and mechanical properties. matrixscientific.com Similarly, copolyimides derived from 1,4-bis(4-aminophenoxy)-2,5-di-tert-butylbenzene have been synthesized to create materials with specific gas separation properties. nih.gov

Given these precedents, this compound is recognized as a valuable building block. Its diamine derivatives could be synthesized and subsequently used in polycondensation reactions to create a new class of soluble, high-performance polyimides suitable for applications in electronics, aerospace, and separation membranes.

Table 1: Properties of Polyimides Derived from Structurally Related tert-Butyl Anilines

Diamine Monomer Structure Resulting Polymer Properties Potential Application
Containing tert-butyl and ether units Excellent solubility, high thermal stability, good transparency Electronics, Separation Membranes
Containing tert-butyl and isobutyl groups Good solubility, high transparency, good mechanical properties Flexible films, Coatings

Investigation as Chemical Reagents in Complex Organic Synthesis

The utility of this compound as a reagent in complex organic synthesis is an area of emerging interest, though specific, widespread applications are not yet extensively documented. The reactivity of the compound is primarily dictated by the amino (-NH₂) group on the aniline ring. This functional group is a versatile nucleophile and a precursor for a variety of chemical transformations.

The aniline moiety can readily undergo diazotization upon treatment with nitrous acid to form a diazonium salt. This intermediate is highly valuable in organic synthesis, serving as a gateway to a wide array of functional groups through Sandmeyer-type reactions, including halides, cyanides, and hydroxyls.

Furthermore, the amino group can participate in coupling reactions. For instance, the Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, allows for the formation of carbon-nitrogen bonds. While direct use of this compound in this context is not explicitly detailed, related unsymmetrical nitroanilines have been successfully used in Buchwald-Hartwig reactions to synthesize complex precursors for heterocyclic systems like phenazines. nih.gov The synthesis of related phenoxy-aniline compounds has been achieved through copper-catalyzed coupling reactions between a bromoaniline and a phenol (B47542). chemicalbook.com

The presence of the bulky tert-butyl group can exert significant steric influence on these reactions, potentially directing the outcome towards a specific regio- or stereoisomer. This steric hindrance can be exploited to achieve selectivity in complex molecular constructions. While detailed studies on this compound as a reagent are limited, its structural components suggest it could be a valuable tool in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals where precise control of molecular architecture is required.

Studies on Autoxidation Inhibition and Chemical Stabilization

The chemical structure of this compound strongly suggests its potential as an effective antioxidant and chemical stabilizer. This is based on the well-documented antioxidant properties of its constituent functional groups: the aniline moiety and the tert-butylated phenol-like structure. Phenolic and aniline compounds are known to inhibit autoxidation, a free-radical chain reaction that leads to the degradation of organic materials, by acting as chain-breaking antioxidants. cdnsciencepub.commdpi.com

The primary mechanism involves the donation of a hydrogen atom from the amino group (-NH₂) to a reactive peroxy radical (ROO•). This reaction quenches the radical, terminating the oxidative chain reaction, and forms a more stable aminyl radical (A•). cdnsciencepub.comcdnsciencepub.com

ROO• + AH → ROOH + A• (where AH is the aniline)

Kinetic studies on sterically hindered anilines, such as 2,4,6-tri-tert-butylaniline, have confirmed that the primary process is the abstraction of the hydrogen atom from the amino group. cdnsciencepub.comdtic.mil These hindered anilines can react with approximately two peroxy radicals per molecule, making them efficient inhibitors. cdnsciencepub.comdtic.mil

The presence of the electron-donating tert-butyl group further enhances the antioxidant capacity. mdpi.com It increases the electron density on the aromatic ring and the heteroatom (nitrogen), which facilitates hydrogen atom donation and stabilizes the resulting radical. mdpi.com This stabilizing effect slows down the rate of oxidation. The bulky nature of the tert-butyl group also provides steric protection to the radical center, preventing it from participating in unwanted side reactions that could propagate the oxidative chain. cdnsciencepub.com Research on other tert-butylated phenolic and amine compounds has consistently shown their superior performance as antioxidants in various applications, including plastics, lubricants, and cosmetics. mdpi.comreading.ac.uk For example, novel lipophilic antioxidants derived from curcumin (B1669340) showed enhanced antioxidant activity when a tert-butyl group was added to the ortho-position of the phenolic hydroxyl group. nih.gov

Given this body of evidence from related structures, this compound is expected to function as a potent stabilizer, protecting materials such as polymers, oils, and fuels from oxidative degradation.

Table 2: Antioxidant Activity of Related Phenolic/Aniline Compounds

Compound Type Mechanism Key Features
2,4,6-Tri-tert-butylaniline H-atom donation from NH₂ group to peroxy radicals Steric hindrance enhances stability; traps ~2 radicals per molecule. cdnsciencepub.com
Tert-butyl Phenolic Antioxidants (TBP-AOs) H-atom donation from OH group Tert-butyl group stabilizes phenoxy radical and increases electron density. mdpi.com
Diphenylamine H-atom donation from NH group Primary inhibition involves abstraction of the amino hydrogen. cdnsciencepub.com

Application in Dye Production Chemistry

Substituted anilines are fundamental building blocks in the synthesis of a vast array of dyes, particularly azo dyes. The application of this compound in this field is plausible due to the reactivity of its primary aromatic amine group, which is essential for the creation of the azo chromophore (-N=N-).

The synthesis of an azo dye typically begins with the diazotization of an aniline derivative. This involves treating the aniline with a cold solution of nitrous acid (HNO₂), usually generated in situ from sodium nitrite (B80452) and a strong acid like hydrochloric acid. This converts the amino group into a diazonium salt.

Ar-NH₂ + HNO₂ + H⁺ → [Ar-N≡N]⁺ + 2H₂O

This diazonium salt is then reacted with a coupling agent, which is typically an electron-rich aromatic compound such as a phenol or another aniline. This electrophilic substitution reaction forms the stable azo compound, which is often intensely colored.

While there are no specific reports detailing the use of this compound in dye synthesis, the general methodology is applicable. For example, a patented method for producing the dye intermediate 2-amino-4-tert-butyl phenol utilizes the diazotization of aniline followed by coupling with p-tert-butylphenol and subsequent reduction. google.com Similarly, other substituted anilines like 2-methoxyaniline are routinely used to prepare diazonium salts for the synthesis of new azo ligands and dyes. impactfactor.org

The complex structure of this compound, with its bulky tert-butyl group and phenoxy substituent, would be expected to produce dyes with unique shades and properties. The substituents would influence the color of the dye (bathochromic or hypsochromic shifts) and could also enhance properties such as lightfastness, thermal stability, and solubility in specific substrates. Therefore, it represents a potentially valuable, albeit currently unexplored, precursor for creating novel dyes for textiles, plastics, and other materials.

Advanced Analytical and Spectroscopic Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms. For 2-[3-(Tert-butyl)phenoxy]aniline, a combination of one-dimensional (¹H, ¹³C) and two-dimensional (2D) NMR techniques would be utilized for an unambiguous assignment of all proton and carbon signals.

¹H NMR spectroscopy would reveal the number of different types of protons and their neighboring environments. The spectrum is expected to show distinct signals for the aromatic protons on both phenyl rings, the amine (-NH₂) protons, and the highly shielded singlet for the tert-butyl group protons. The chemical shifts (δ) and coupling constants (J) would be critical in determining the substitution pattern.

¹³C NMR spectroscopy provides information on the carbon skeleton of the molecule. Each unique carbon atom in this compound would produce a distinct signal. The chemical shifts would differentiate between the aromatic carbons, the ether-linked carbons, and the carbons of the tert-butyl group.

2D NMR techniques such as HH-COSY (Homonuclear Correlation Spectroscopy) and TOCSY (Total Correlation Spectroscopy) are instrumental in establishing proton-proton correlations. HH-COSY would identify directly coupled protons, aiding in the assignment of adjacent protons on the aromatic rings. TOCSY would reveal entire spin systems, connecting protons that are coupled over multiple bonds within the same ring. HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) experiments would be used to correlate proton and carbon signals, providing definitive structural assignments by linking protons to their directly attached carbons (HSQC) and to carbons two to three bonds away (HMBC).

Interactive Data Table: Predicted ¹H NMR Chemical Shifts for this compound

Proton Type Predicted Chemical Shift (ppm) Multiplicity Integration
tert-Butyl1.2 - 1.4Singlet9H
Aromatic6.5 - 7.5Multiplet8H
Amine (-NH₂)3.5 - 4.5Broad Singlet2H

Interactive Data Table: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon Type Predicted Chemical Shift (ppm)
tert-Butyl (quaternary)30 - 35
tert-Butyl (methyl)30 - 35
Aromatic (C-H)110 - 130
Aromatic (C-N)140 - 150
Aromatic (C-O)150 - 160
Aromatic (C-C(CH₃)₃)150 - 155

Mass Spectrometry (MS) for Molecular Mass and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation analysis. For this compound, techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) would be employed.

The mass spectrum would show a molecular ion peak (M⁺) corresponding to the exact mass of the compound (C₁₆H₁₉NO). High-resolution mass spectrometry (HRMS) would provide the accurate mass to four or five decimal places, allowing for the determination of the molecular formula.

The fragmentation pattern observed in the mass spectrum provides valuable structural information. Common fragmentation pathways for this molecule would likely involve the cleavage of the ether bond, loss of the tert-butyl group, and fragmentation of the aniline (B41778) ring. Analysis of these fragment ions helps to confirm the connectivity of the different parts of the molecule.

Interactive Data Table: Expected Mass Spectrometry Fragments for this compound

Fragment Structure Expected m/z
Molecular Ion[C₁₆H₁₉NO]⁺241.15
Loss of tert-butyl[M - C₄H₉]⁺184.08
Phenoxy cation[C₆H₅O]⁺93.03
Aniline cation[C₆H₆N]⁺92.05

Infrared (IR) and UV-Visible (UV-Vis) Spectroscopy for Functional Group Identification and Electronic Transitions

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would exhibit characteristic absorption bands. The N-H stretching of the primary amine would appear as two bands in the region of 3300-3500 cm⁻¹. The C-O-C stretching of the diaryl ether would be observed in the 1200-1250 cm⁻¹ region. sigmaaldrich.comchemrxiv.org Aromatic C-H stretching vibrations would be seen above 3000 cm⁻¹, and C=C stretching bands for the aromatic rings would appear in the 1450-1600 cm⁻¹ region. The presence of the tert-butyl group would be indicated by C-H stretching and bending vibrations.

UV-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The UV-Vis spectrum of this compound, typically recorded in a solvent like ethanol or cyclohexane, would show absorption bands in the ultraviolet region. These absorptions correspond to π → π* transitions within the aromatic rings. The presence of the aniline and phenoxy chromophores would influence the position and intensity of these absorption maxima (λmax).

Elemental Analysis (CHNS) for Stoichiometric Verification

Elemental analysis is a fundamental technique used to determine the mass percentages of carbon (C), hydrogen (H), nitrogen (N), and sulfur (S) in a compound. For this compound (C₁₆H₁₉NO), the experimentally determined percentages of C, H, and N should closely match the calculated theoretical values. This analysis serves as a crucial verification of the compound's empirical and molecular formula and is a key indicator of its purity.

Interactive Data Table: Theoretical Elemental Analysis for this compound (C₁₆H₁₉NO)

Element Atomic Mass Number of Atoms Total Mass Percentage (%)
Carbon (C)12.0116192.1679.63
Hydrogen (H)1.011919.197.96
Nitrogen (N)14.01114.015.81
Oxygen (O)16.00116.006.63
Total 241.36 100.00

Electrochemical Characterization by Cyclic Voltammetry

Cyclic Voltammetry (CV) is an electrochemical technique used to study the redox properties of a compound. acs.org For this compound, CV can be used to determine its oxidation potential. The aniline moiety is susceptible to oxidation. The cyclic voltammogram would likely show an irreversible oxidation peak corresponding to the oxidation of the amino group. nih.gov The potential at which this oxidation occurs provides information about the electron-donating ability of the molecule. The presence of the electron-donating phenoxy group and the bulky tert-butyl group would influence this oxidation potential compared to unsubstituted aniline. scbt.comnih.govrsc.org

Future Directions and Emerging Research Opportunities

Development of Green and Sustainable Synthetic Routes

The chemical industry's shift towards environmentally benign processes necessitates the development of green synthetic routes for key intermediates like 2-[3-(tert-butyl)phenoxy]aniline. Future research is focused on minimizing waste, avoiding hazardous reagents, and utilizing renewable resources.

Key strategies in this area include:

Catalyst-Free Methodologies : Exploring reactions that proceed efficiently without the need for metal catalysts, which can be toxic and difficult to remove from the final product. For instance, visible light-promoted synthetic pathways that use environmentally friendly oxidizing agents in aqueous media represent a significant advance. nih.gov

Aqueous Medium Synthesis : Utilizing water as a solvent is a cornerstone of green chemistry. Methodologies where reactants are simply mixed in water at ambient temperatures to produce high yields of desired products are being investigated for aniline (B41778) derivatives. semanticscholar.org

Solvent-Free Reactions : The use of reagents like tert-butyl nitrite (B80452) (TBN) under solvent-free conditions for reactions involving secondary amines showcases a path to reduce solvent waste significantly. rsc.org Such procedures often allow for easier product isolation with high purity. rsc.org

Alternative Reagents : Replacing traditional, hazardous chemicals with greener alternatives is crucial. For example, using ascorbic acid (Vitamin C) as a mild, metal-free reducing agent for in situ generated diazonium ions from anilines presents an eco-friendly approach to forming new bonds. organic-chemistry.org This method avoids harsh conditions and the need for pre-prepared reagents. organic-chemistry.org

Table 1: Comparison of Traditional vs. Green Synthetic Approaches
ParameterTraditional Synthetic RoutesEmerging Green Synthetic Routes
SolventOften uses volatile organic compounds (VOCs)Water, or solvent-free conditions
CatalystHeavy metals (e.g., Palladium, Copper)Catalyst-free, biocatalysts, or earth-abundant metal catalysts
ReagentsHarsh oxidants or reducing agentsMild reagents like tert-butyl hydroperoxide (TBHP), ascorbic acid
Energy InputHigh temperatures and pressuresAmbient temperature, visible light irradiation
Waste GenerationSignificant production of toxic wasteMinimized waste, formation of benign by-products (e.g., water)

Exploration of Novel Catalytic Systems Utilizing this compound Ligands

The aniline and phenoxy moieties within this compound provide potential coordination sites (N and O donors), making it an attractive scaffold for designing new ligands for catalysis. The tert-butyl group can also impart favorable steric properties and solubility.

Future research in this domain will likely focus on:

Palladium-Catalyzed Cross-Coupling : Derivatives of anilines are often used in palladium-catalyzed reactions. researchgate.net The efficiency of these reactions frequently depends on the nature of the ligands and additives used. researchgate.net Designing ligands based on the this compound structure could offer unique electronic and steric properties to control reactivity and selectivity in C-C and C-N bond-forming reactions.

Meta-C–H Functionalization : Developing ligands that can direct the functionalization of C-H bonds at positions remote from existing functional groups is a significant challenge in organic synthesis. Versatile ligand classes, such as 3-acetylamino-2-hydroxypyridine, have been shown to promote the meta-C–H arylation of anilines. nih.govresearchgate.net Ligands derived from this compound could be explored for their potential to facilitate similar challenging transformations by creating a specific coordination environment around a metal center.

Redox-Non-Innocent Ligands : The core structure is related to bis(o-aminophenol) ligands, which are known to be "redox non-innocent," meaning the ligand can actively participate in the redox chemistry of the complex. mdpi.com This property can lead to novel catalytic cycles where the ligand and metal share the redox load. Synthesizing derivatives of this compound to create tetradentate ligands could yield complexes with interesting catalytic, magnetic, and electronic properties. mdpi.com

Integration with Flow Chemistry and Automated Synthesis Platforms

Modern chemical synthesis is increasingly moving towards continuous manufacturing and high-throughput experimentation, enabled by flow chemistry and automated platforms.

Flow Chemistry : This technology allows for precise control over reaction parameters such as temperature, pressure, and reaction time, often leading to higher yields, improved safety, and easier scalability. noelresearchgroup.com The synthesis of aniline derivatives has been successfully translated to flow processes, which can handle reaction conditions that are often challenging in traditional batch reactors. noelresearchgroup.com Future work could involve developing a continuous flow synthesis of this compound, potentially integrating multiple reaction and purification steps into a single, streamlined process. noelresearchgroup.comuc.pt

Automated Synthesis : Computer-assisted automated synthesis apparatuses can perform all synthetic processes, from mixing reactants to isolating the final product, without manual intervention. nih.gov Such systems are invaluable for synthesizing libraries of derivatives for screening purposes. nih.gov An automated platform could be developed to synthesize a range of this compound derivatives by varying substituents on either aromatic ring, enabling the rapid exploration of structure-activity relationships for applications in materials science or medicinal chemistry.

Table 2: Advantages of Integrating Modern Synthesis Platforms
TechnologyKey Advantages for this compound Synthesis
Flow ChemistryEnhanced safety with hazardous reagents, precise control over reaction conditions, rapid optimization, and straightforward scalability.
Automated SynthesisHigh-throughput synthesis of derivatives, unattended 24/7 operation, improved reproducibility, and rapid discovery of new compounds. nih.gov

Advanced Multiscale Computational Modeling for Predictive Chemistry

Computational chemistry provides powerful tools to predict molecular properties, understand reaction mechanisms, and design new molecules and catalysts in silico, thereby reducing the need for extensive trial-and-error experimentation.

Emerging opportunities include:

Reaction Mechanism and Catalyst Design : Quantum mechanical methods, such as Density Functional Theory (DFT), can be used to model the entire catalytic cycle for reactions involving this compound or its derived ligands. This can provide insights into transition states, reaction barriers, and the role of the ligand, guiding the design of more efficient catalysts.

Pharmacokinetic Profile Prediction : For potential pharmaceutical applications, computational tools can predict properties like lipophilicity, absorption, distribution, metabolism, and excretion (ADME). nih.gov Such in silico studies on derivatives of this compound could rapidly identify candidates with promising drug-like properties. nih.gov

Materials Property Simulation : Molecular dynamics (MD) simulations can predict the bulk properties of materials based on the interactions of individual molecules. This could be used to model how this compound-based polymers or self-assembled structures would behave, predicting their mechanical, thermal, or electronic properties.

Investigation of Supramolecular Interactions and Self-Assembly Properties

The functional groups within this compound—the N-H bonds of the amine, the lone pairs on the ether oxygen, and the extensive π-systems of the aromatic rings—provide multiple avenues for non-covalent interactions. These interactions can drive the spontaneous organization of molecules into ordered, functional superstructures.

Future research directions are:

Hydrogen Bonding Networks : The aniline group can act as both a hydrogen bond donor and acceptor, potentially forming chains, sheets, or more complex three-dimensional networks. The interplay of these interactions with the bulky tert-butyl group could lead to porous materials or specific host-guest recognition properties.

Self-Assembled Monolayers (SAMs) : Molecules containing phenoxy groups have been shown to form ordered self-assembled monolayers on various substrates. biu.ac.il By adding an appropriate anchoring group (e.g., a thiol or silane) to the this compound scaffold, it may be possible to create functionalized surfaces with tailored wettability, electronic, or optical properties. The application of such SAMs has been investigated in devices like organic light-emitting diodes (OLEDs). nih.govbit.edu.cn

π-π Stacking and Crystal Engineering : The two phenyl rings can engage in π-π stacking interactions, which are crucial in directing the packing of molecules in the solid state (crystal engineering). By modifying substituents, researchers can tune these interactions to control the crystal structure and, consequently, the material's properties, such as charge transport or luminescence. The presence of bulky tert-butyl groups is known to influence inter-radical distances and magnetic interactions in related phenoxy radicals, suggesting a powerful tool for tuning solid-state properties. rsc.org

Q & A

Q. What are the optimal synthetic routes for 2-[3-(Tert-butyl)phenoxy]aniline, considering yield and purity?

  • Methodological Answer : Synthesis typically involves nucleophilic aromatic substitution or palladium-catalyzed coupling reactions (e.g., Buchwald-Hartwig amination). A common approach includes alkylation of phenol derivatives with tert-butyl alcohol or methyl tert-butyl ether under acidic catalysis (e.g., triflic acid or zeolites). For instance, highlights that controlling reaction conditions (temperature, solvent polarity, and catalyst loading) is critical for achieving >80% yield. Purification via silica gel chromatography or recrystallization in ethanol/water mixtures enhances purity (>95%). Optimization should prioritize minimizing by-products like quinones, which form under oxidative conditions .

Q. How can researchers characterize the electronic and structural properties of this compound?

  • Methodological Answer : Use spectroscopic techniques :
  • NMR : 1^1H and 13^13C NMR to confirm substitution patterns (e.g., tert-butyl protons at δ 1.2–1.4 ppm; aniline NH2_2 at δ 4.5–5.0 ppm).
  • UV-Vis/fluorescence : Tert-butyl groups increase steric hindrance, red-shifting absorption maxima (e.g., λ~270–290 nm) and reducing quantum yield compared to non-substituted analogs .
  • X-ray crystallography : Resolves spatial arrangement; the tert-butyl group induces a dihedral angle of ~45° between aromatic rings, affecting conjugation .

Advanced Research Questions

Q. How does the tert-butylphenoxy moiety influence the compound’s photophysical and redox properties?

  • Methodological Answer : The tert-butyl group:
  • Redox behavior : Acts as an electron-donating group, stabilizing radical intermediates during oxidation. Cyclic voltammetry shows an oxidation peak at +0.8–1.2 V (vs. Ag/AgCl), correlating with antioxidant potential.
  • Photostability : Reduces photodegradation by ~40% compared to methyl-substituted analogs due to steric protection of the aniline NH2_2 group .
  • Solubility : Enhances lipophilicity (logP ~3.5), requiring polar aprotic solvents (e.g., DMF or THF) for in vitro assays .

Q. What strategies can resolve contradictions in reported biological activities (e.g., antioxidant vs. pro-oxidant effects)?

  • Methodological Answer :
  • Dose-response assays : Test across a wide concentration range (1–100 µM) to identify biphasic effects. For example, notes that >50 µM concentrations may induce pro-oxidant activity via Fenton-like reactions.
  • Comparative studies : Use structural analogs (e.g., 5-Bromo-2-[3-(tert-butyl)phenoxy]aniline) to isolate the role of substituents. Fluorescence quenching assays with ROS probes (e.g., DCFH-DA) can quantify antioxidant efficacy .
  • Computational modeling : DFT calculations predict HOMO-LUMO gaps and spin density distributions to explain redox behavior .

Q. How can researchers design derivatives to enhance binding affinity for enzymatic targets (e.g., kinases or oxidoreductases)?

  • Methodological Answer :
  • Bioisosteric replacement : Substitute the aniline NH2_2 with a sulfonamide or urea group to improve hydrogen-bonding interactions. shows that ethoxy-linked derivatives increase solubility and bioavailability.
  • Fragment-based drug design : Use X-ray co-crystallography to identify key binding pockets. For example, tert-butyl groups may occupy hydrophobic cavities in kinase ATP-binding sites .
  • SAR analysis : Test derivatives with varying tert-butyl positions (e.g., 2,4-di-tert-butyl vs. 3-tert-butyl) to map steric tolerance .

Key Considerations for Experimental Design

  • Contradiction Analysis : When biological activity varies between studies, validate assay conditions (e.g., cell line viability, ROS detection methods) and confirm compound stability under test conditions .
  • Advanced Characterization : Combine MALDI-TOF MS and HPLC-MS to detect trace impurities (<1%) that may skew activity results .

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